2-(5-Hydroxypentylthio)benzimidazole
Description
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)pentan-1-ol |
InChI |
InChI=1S/C12H16N2OS/c15-8-4-1-5-9-16-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7,15H,1,4-5,8-9H2,(H,13,14) |
InChI Key |
YJQMPZJGMZCMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 2-(Benzimidazolyl methylthio)benzimidazole derivatives (e.g., compounds 5a-k in ): These feature thioether-linked benzimidazole or nitro-substituted benzimidazole groups. For example, 5b (melting point: 265–266°C, yield: 61%) and 5c (melting point: 190–191°C, yield: 78%) demonstrate how electron-withdrawing nitro groups reduce melting points but improve yields due to enhanced reactivity .
- 5-Methoxy-2-mercaptobenzimidazole (): The methoxy and mercapto substituents confer antioxidant and antifungal properties, suggesting that polar groups like the hydroxypentyl chain in the target compound may similarly modulate bioactivity.
- 2-(Pyridyl)benzimidazoles (): Substituent position (e.g., 2'-pyridyl vs. 4'-pyridyl) significantly alters terahertz absorption spectra and intermolecular interactions, highlighting the importance of substitution patterns in physicochemical behavior.
Physicochemical Properties
A comparison of key parameters is summarized below:
Spectroscopic and Computational Insights
- Terahertz Spectroscopy : shows that substituent position (e.g., 2'- vs. 4'-pyridyl) alters hydrogen-bonding networks and crystal packing, which could influence the target compound’s stability and formulation.
- Thermal Stability : indicates that 2-position substituents significantly affect benzimidazole thermal stability. The hydroxypentylthio group’s moderate polarity may offer intermediate stability compared to nitro or methylthio groups.
Preparation Methods
Classical Cyclocondensation
In a modified approach inspired by the synthesis of 2-hydroxybenzimidazole, o-phenylenediamine reacts with formic acid under reflux to yield unsubstituted benzimidazole. However, introducing substituents at C2 necessitates alternative strategies. For example, the use of 2-mercaptobenzimidazole as an intermediate enables post-cyclization modifications.
Green Solvent Systems
Recent advancements, such as the sodium bisulfite-catalyzed synthesis of 2-phenylbenzimidazole in water, demonstrate the feasibility of aqueous media for benzimidazole formation. This method avoids toxic organic solvents and achieves yields >90% under mild conditions (80–90°C), suggesting adaptability for thioether-functionalized analogs.
Thioether Side-Chain Introduction
The 5-hydroxypentylthio group at C2 requires precise installation to avoid oxidation or undesired side reactions. Two primary routes are explored:
Direct Alkylation of 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole, synthesized via cyclization of o-phenylenediamine with carbon disulfide under alkaline conditions, serves as a nucleophilic intermediate. Reaction with 5-chloro-1-pentanol in the presence of a base (e.g., K₂CO₃) facilitates thioether formation:
Key Considerations:
One-Pot Tandem Synthesis
A streamlined method combines benzimidazole formation and thioether installation in a single pot. o-Phenylenediamine, 5-mercapto-1-pentanol, and an oxidizing agent (e.g., H₂O₂) react in acidic medium to induce simultaneous cyclization and disulfide formation, followed by reduction to the thioether.
Comparative Analysis of Synthetic Routes
*Reported for 2-hydroxybenzimidazole; adapted here for theoretical comparison.
Optimization and Challenges
Solvent and Catalyst Selection
The use of water as a solvent, as demonstrated in sodium bisulfite-catalyzed reactions, reduces environmental impact but may limit solubility of hydrophobic intermediates. Mixed solvent systems (e.g., water/ethanol) could enhance reactivity while maintaining green credentials.
Functional Group Compatibility
The hydroxyl group in the pentyl chain necessitates protection during harsh conditions. Acetylation or silylation protocols are effective but add synthetic steps. Recent advances in flow chemistry may mitigate these issues by enabling precise control over reaction parameters.
Q & A
Q. Key data :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| BF₃·OEt₂ | Toluene | 60–85 | |
| Cu(OAc)₂ | DMF | 70–90 |
Basic: How should researchers characterize the structural purity of this compound?
Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, thioether protons at δ 2.5–3.5 ppm) .
- IR spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-S stretch at ~600–700 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S content with <0.5% deviation from theoretical values .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅N₂OS at m/z 235.1) .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions:
- Thermochemical accuracy : B3LYP achieves <3 kcal/mol deviation in atomization energies, enabling reliable electronic structure analysis .
- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments .
- Applications : Predict redox potentials, HOMO-LUMO gaps, and charge distribution for SAR studies .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR studies should systematically modify substituents and evaluate biological activity:
- Substituent variation : Replace the hydroxypentylthio group with alkylthio, arylthio, or heterocyclic thioethers to assess steric/electronic effects .
- Biological assays : Test antimicrobial (MIC against E. coli, S. aureus), antihypertensive (ACE inhibition), or anticonvulsant (MES/scPTZ models) activity .
- Docking studies : Use AutoDock Vina to model interactions with targets like angiotensin-converting enzyme (ACE) or bacterial gyrase .
Q. Example findings :
| Derivative | IC₅₀ (ACE inhibition) | MIC (μg/mL, S. aureus) |
|---|---|---|
| Parent compound | 15 µM | 32 |
| 2-(4-Fluorophenylthio) | 8 µM | 16 |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Control experiments : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
- Orthogonal validation : Confirm activity using unrelated methods (e.g., enzyme inhibition + cell viability assays) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Answer:
Q. Optimized protocol :
React o-phenylenediamine with 5-hydroxypentylthioacetic acid in toluene/BF₃·OEt₂ at 90°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterize purity via NMR and elemental analysis .
Basic: What biological activities are reported for benzimidazole derivatives similar to this compound?
Answer:
- Antihypertensive : ACE inhibition (IC₅₀ = 15 µM) via biphenyl tetrazole interactions .
- Antimicrobial : MIC = 32–64 µg/mL against Gram-positive bacteria .
- Anticonvulsant : Protection in maximal electroshock (MES) models at 30 mg/kg .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity and improve solubility .
- Metabolic stability : Replace labile thioethers with stable sulfones or fluorinated analogs .
- In silico ADMET : Use QikProp or SwissADME to predict absorption, toxicity, and CYP450 interactions .
Case study : Fluorination of the phenylthio group improved metabolic half-life (t₁/₂ = 8 → 24 hours) and bioavailability (F = 20% → 45%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
